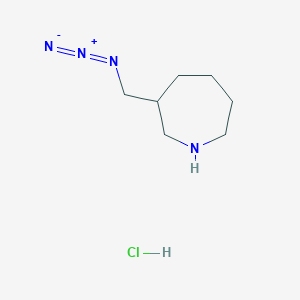

3-(azidomethyl)azepane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(azidomethyl)azepane hydrochloride is a chemical compound with the molecular formula C7H15ClN4. It is commonly used in scientific research and industry for various applications, particularly as an amine-reactive crosslinker.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azidomethyl)azepane hydrochloride typically involves the reaction of azepane with azidomethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the azide group. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

3-(azidomethyl)azepane hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases.

Reduction Reactions: Common reagents include hydrogen gas and palladium catalysts.

Cycloaddition Reactions: Common reagents include alkynes and copper catalysts.

Major Products

Substitution Reactions: Various substituted azepane derivatives.

Reduction Reactions: Aminomethyl azepane.

Cycloaddition Reactions: Triazole derivatives.

Applications De Recherche Scientifique

Synthesis Methodologies

The synthesis of 3-(azidomethyl)azepane hydrochloride typically involves several key steps that utilize azide chemistry. The azide functional group is pivotal in click chemistry, which facilitates the formation of diverse compounds through simple and efficient reactions.

Table 1: Synthesis Pathways for this compound

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Azepane + Sodium Azide (NaN₃) | 81% | |

| 2 | Reaction with TsCl and Triethylamine | 89% | |

| 3 | Purification via Column Chromatography | - |

The use of sodium azide in the reaction is crucial as it introduces the azide group, which can be further utilized for various transformations.

Research indicates that derivatives of azepane compounds exhibit significant biological activity, particularly in anticancer applications. The azide group in this compound allows for further modifications that can enhance its pharmacological properties.

Antitumor Activity

Studies have shown that compounds containing azepane structures can inhibit tumor growth in various cancer cell lines. For instance, a study involving naphthyridine derivatives demonstrated that modifications to the azepane scaffold could lead to improved antitumor efficacy.

- Case Study: Antitumor Efficacy

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : Low micromolar range

- Mechanism : Inhibition of specific kinases involved in cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its potential to inhibit enzymes associated with disease states. For example, it has shown promise as an inhibitor of carbonic anhydrase isoforms, which are often overexpressed in hypoxic tumors.

Table 2: Enzyme Inhibition Studies

| Target Enzyme | Activity Level | Reference |

|---|---|---|

| Carbonic Anhydrase IX | Low nanomolar inhibition | |

| Carbonic Anhydrase XII | Moderate inhibition |

Therapeutic Applications

Given its biological activities, this compound holds potential for therapeutic applications:

- Cancer Therapy : Its ability to inhibit tumor growth suggests it could be developed into a treatment option for various cancers.

- Drug Development : The compound's unique structure makes it a candidate for further modification into more potent analogs with enhanced selectivity and efficacy.

Mécanisme D'action

The mechanism of action of 3-(azidomethyl)azepane hydrochloride involves its reactivity with amine groups. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which are useful in bioconjugation and material science applications. The compound’s reactivity is primarily driven by the presence of the azide group, which can participate in various chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azepines: Seven-membered heterocycles with one nitrogen atom.

Benzodiazepines: Seven-membered heterocycles with two nitrogen atoms.

Oxazepines: Seven-membered heterocycles with one oxygen and one nitrogen atom.

Thiazepines: Seven-membered heterocycles with one sulfur and one nitrogen atom.

Uniqueness

3-(azidomethyl)azepane hydrochloride is unique due to its azide functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly valuable in applications requiring specific chemical transformations, such as bioconjugation and material synthesis .

Activité Biologique

3-(azidomethyl)azepane hydrochloride is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an azide functional group, which is known for its reactivity and utility in various chemical transformations. The biological implications of this compound are explored through structure-activity relationships (SAR), molecular docking studies, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C₇H₁₄N₄·HCl. The structure features a seven-membered azepane ring with an azidomethyl substituent, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that azepane derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to act as inhibitors of various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell proliferation and apoptosis resistance. Specifically, azepane derivatives have been linked to the inhibition of the M3 muscarinic acetylcholine receptor (M3R), which plays a role in colorectal cancer progression .

Anti-inflammatory Effects

In vitro experiments have demonstrated that azepane derivatives can exhibit anti-inflammatory activities. For example, certain benzoazepine alkaloids derived from similar scaffolds showed potent inhibitory effects on nitric oxide production and pro-inflammatory cytokine release in stimulated macrophage cells . This suggests that this compound may also possess such properties, warranting further investigation.

Antimicrobial Properties

The azide functional group in this compound may contribute to antimicrobial activity. Azides are known to undergo cycloaddition reactions that can form biologically active compounds. Research into related azepane derivatives has highlighted their potential as antimicrobial agents against various pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key factors include:

- Substituents on the Azepane Ring : Variations in substituents can alter binding affinities for biological targets.

- Azide Group Position : The placement of the azide group affects reactivity and interaction with biomolecules.

- Ring Size and Saturation : The seven-membered ring structure is crucial for maintaining the conformational flexibility necessary for biological activity.

Case Studies

- Anticancer Activity : A study examining a series of azepane derivatives found that specific modifications led to enhanced cytotoxicity against cancer cell lines, indicating a promising avenue for drug development .

- Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory effects of related compounds, demonstrating significant reductions in cytokine levels upon treatment with azepane derivatives .

Data Summary

Propriétés

IUPAC Name |

3-(azidomethyl)azepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.ClH/c8-11-10-6-7-3-1-2-4-9-5-7;/h7,9H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTLZJIHJXZJNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)CN=[N+]=[N-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.